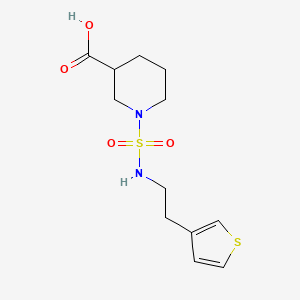
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid, also known as TESC, is a sulfonamide-based compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. TESC is a small molecule that has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
Mécanisme D'action
The mechanism of action of 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways. For example, this compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation. This compound has also been shown to activate the p38 MAPK pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, this compound has been shown to exhibit anti-microbial activity against various bacterial and fungal pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. This compound also exhibits various biological activities, which make it a promising candidate for drug development. However, there are also some limitations to using this compound in lab experiments. For example, this compound may exhibit off-target effects, which can complicate the interpretation of experimental results. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments to elucidate its biological effects.
Orientations Futures
There are several future directions for research on 1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid. First, further studies are needed to fully understand the mechanism of action of this compound. This will help to design more targeted experiments to elucidate its biological effects. Second, more studies are needed to evaluate the potential therapeutic applications of this compound in various diseases. Third, the development of novel derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacological properties. Finally, the development of new synthetic methods for this compound may help to improve its yield and purity, which can facilitate its use in lab experiments and drug development.
Conclusion
In conclusion, this compound is a sulfonamide-based compound that exhibits various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound can be synthesized through a multi-step process, and its mechanism of action is not fully understood. This compound has several advantages for lab experiments, but also has some limitations. Future research on this compound is needed to fully understand its biological effects and potential therapeutic applications.
Méthodes De Synthèse
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid can be synthesized through a multi-step process that involves the reaction of 1-(piperidin-3-yl)propan-1-one with thiophene-2-carbaldehyde followed by N-methylation with methyl iodide. The resulting compound is then treated with sodium sulfite to yield this compound. This method has been optimized to achieve high yields and purity of this compound.
Applications De Recherche Scientifique
1-(2-Thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to possess anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to possess anti-microbial activity against various bacterial and fungal pathogens.
Propriétés
IUPAC Name |
1-(2-thiophen-3-ylethylsulfamoyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c15-12(16)11-2-1-6-14(8-11)20(17,18)13-5-3-10-4-7-19-9-10/h4,7,9,11,13H,1-3,5-6,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPLJLBXJKMNDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)NCCC2=CSC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

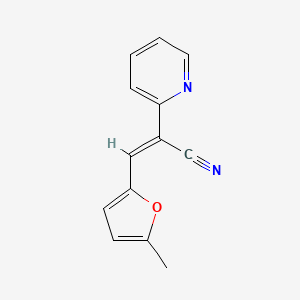
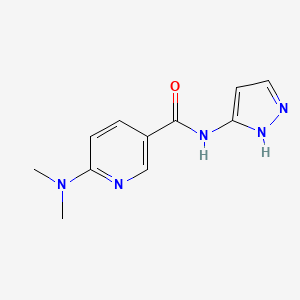
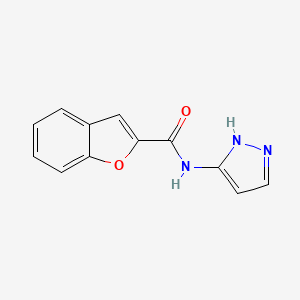
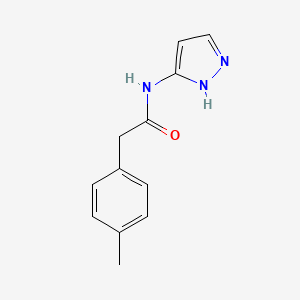
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)
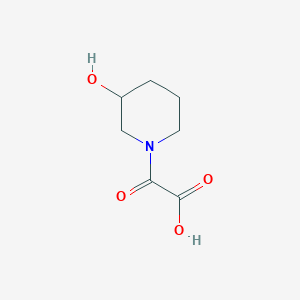
![4-[Methyl-(3-methylcyclohexyl)amino]-4-oxobutanoic acid](/img/structure/B7588100.png)
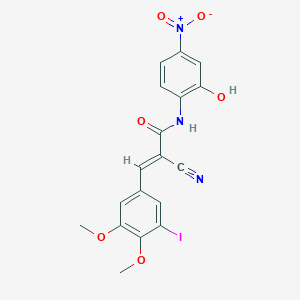
![N-[1-(3-chloro-4-fluorophenyl)ethyl]-1-thiophen-3-ylpropan-2-amine](/img/structure/B7588109.png)
![6-[(1-Amino-2-methyl-1-oxopropan-2-yl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588114.png)
![2-[1-(5-Methylthiophen-2-yl)ethylamino]pyridine-4-carbonitrile](/img/structure/B7588122.png)
![2-[1-(2-Methylphenyl)ethylamino]propanoic acid](/img/structure/B7588137.png)
